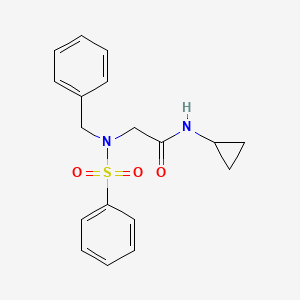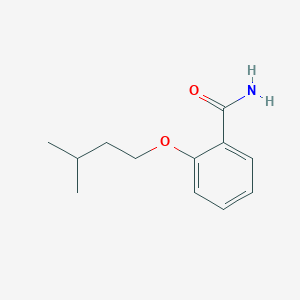
N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The product was then recrystallized and characterized using various spectroscopic techniques, including HNMR and LC-MS (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of a similar compound, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, demonstrates specific orientation and intermolecular interactions. Molecules are linked via C—H⋯O interactions, forming chains along the crystal's b-axis (Saravanan et al., 2016).
Chemical Reactions and Properties
The compound 2-Chloro-N-(2,4-dinitrophenyl) acetamide showcases intramolecular H-bonding and several intermolecular C–H⋯O interactions, contributing to its crystal packing. Its solvatochromic effects upon varying solvent polarity were observed, indicating significant reactivity and interaction with the environment (Jansukra et al., 2021).
Physical Properties Analysis
The orthorhombic crystal system and specific space group parameters of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provide insights into its physical structure, including unit cell dimensions and intermolecular hydrogen bonding types (Sharma et al., 2018).
Chemical Properties Analysis
Quantum chemical calculations on compounds structurally related to N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, reveal detailed insights into molecular structural parameters, thermodynamic properties, vibrational frequencies, and reactivity descriptors. These studies provide a comprehensive understanding of the molecule's behavior in various conditions, highlighting its stability and reactivity (Choudhary et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide and its derivatives have been the focus of various studies due to their potential applications in pharmaceutical and agricultural sectors. One study detailed the synthesis and molecular docking analysis of an anticancer drug derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, targeting the VEGFr receptor. This compound was synthesized with good yield and its structure was elucidated by various spectroscopic techniques and X-ray crystallography, revealing intermolecular H-bonds and intramolecular interactions within its crystal structure (Sharma et al., 2018).
Potential Pesticide Applications
Another area of interest is the development of potential pesticides. Studies have characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide and similar compounds by X-ray powder diffraction, suggesting their applications as potential pesticides. These compounds exhibit unique diffraction data, including experimental and calculated peaks, which are crucial for understanding their crystalline structures and potential efficacy as pesticides (Olszewska et al., 2009).
Antiviral Research
The therapeutic effect of a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was evaluated in the treatment of Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, as well as a decrease in viral load and an increase in survival in Japanese encephalitis virus-infected mice, showcasing its potential as an antiviral agent (Ghosh et al., 2008).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)13-7-9-14(10-8-13)21-11-17(20)19-16-6-4-3-5-15(16)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKKIOXSZGJDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5541366.png)
![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)




![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)
![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)



![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)